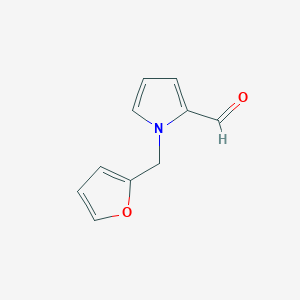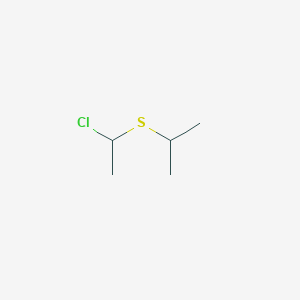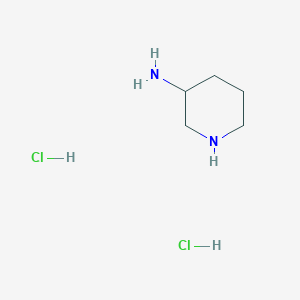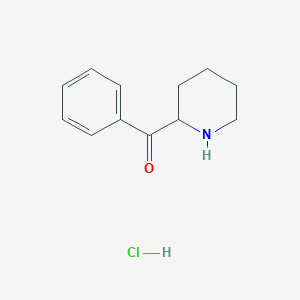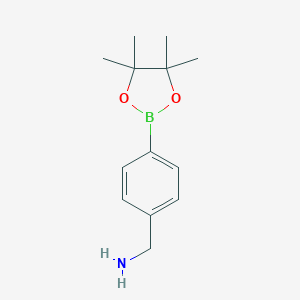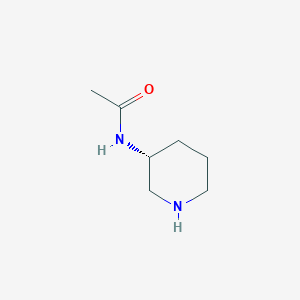
(R)-N-(Piperidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-N-(Piperidin-3-yl)acetamide: is an organic compound with the molecular formula C7H14N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (R)-N-(Piperidin-3-yl)acetamide typically begins with piperidine and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled temperature conditions, usually around 0-5°C, to prevent side reactions.
Procedure: Piperidine is reacted with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction mixture is then stirred for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods:
Large-Scale Synthesis: For industrial production, the process is scaled up using larger reactors and automated systems to control temperature and reaction time.
Purification: Industrial methods often involve continuous purification processes, such as distillation or extraction, to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (R)-N-(Piperidin-3-yl)acetamide can undergo oxidation reactions to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: N-oxides.
Reduction Products: Secondary amines.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Building Block: (R)-N-(Piperidin-3-yl)acetamide is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of analgesics and anti-inflammatory agents.
Biological Studies: It is used in studies related to neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Industry:
Material Science: The compound is explored for its use in the development of new materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways:
Binding Sites: (R)-N-(Piperidin-3-yl)acetamide interacts with specific receptors or enzymes in biological systems.
Pathways: It may modulate pathways related to pain and inflammation by interacting with neurotransmitter receptors or enzymes involved in inflammatory processes.
Comparison with Similar Compounds
N-[(3S)-piperidin-3-yl]acetamide: A stereoisomer with different spatial arrangement.
N-methylpiperidine: A structurally similar compound with a methyl group instead of an acetamide group.
Uniqueness:
Stereochemistry: The (3R) configuration provides specific interactions with biological targets, which can result in different pharmacological profiles compared to its (3S) counterpart.
Functional Group: The acetamide group offers unique reactivity and binding properties compared to other functional groups like methyl or ethyl.
Properties
IUPAC Name |
N-[(3R)-piperidin-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(10)9-7-3-2-4-8-5-7/h7-8H,2-5H2,1H3,(H,9,10)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXSCZDWARFWAW-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CCCNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
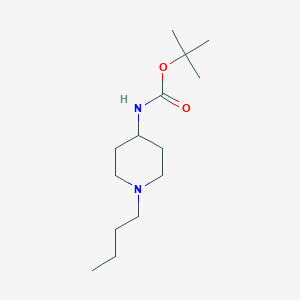


![(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B111721.png)
![[(1S,2S,4R,6S,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate](/img/structure/B111729.png)
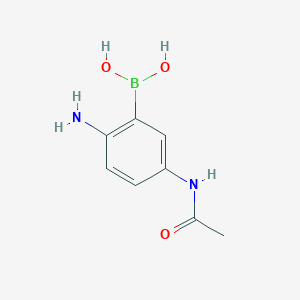
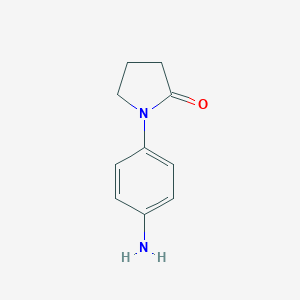
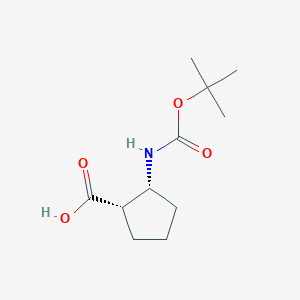
![(2S)-3-[4-(Aminomethyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B111777.png)
